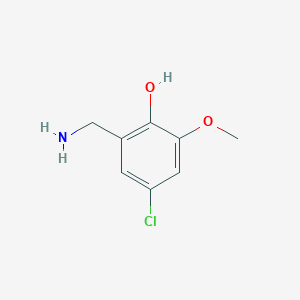

2-(Aminomethyl)-4-chloro-6-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10ClNO2 |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-(aminomethyl)-4-chloro-6-methoxyphenol |

InChI |

InChI=1S/C8H10ClNO2/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-3,11H,4,10H2,1H3 |

InChI Key |

HCPOSOVRINQJSB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)CN)Cl |

Origin of Product |

United States |

Foundational & Exploratory

2-(Aminomethyl)-4-chloro-6-methoxyphenol chemical structure and properties

An In-depth Technical Guide to 2-(Aminomethyl)-4-chloro-6-methoxyphenol: Synthesis, Characterization, and Potential Applications in Drug Discovery

Abstract

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a substituted phenolic compound that has appeared in patent literature as a key intermediate in the synthesis of neurologically active agents. While not extensively characterized in peer-reviewed journals, its structure suggests significant potential as a scaffold in medicinal chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, outlining a proposed synthetic route, a rigorous framework for its analytical characterization, its predicted physicochemical properties, and a discussion of its potential applications based on its role as a precursor to bioactive molecules. The protocols and insights are presented from the perspective of a senior application scientist, emphasizing the rationale behind experimental choices to ensure reproducibility and scientific integrity.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any novel compound is to establish its chemical identity and predict its behavior through its physicochemical properties. These parameters influence everything from reaction kinetics during synthesis to bioavailability in potential therapeutic applications.

Chemical Structure and Identifiers

-

IUPAC Name: 2-(Aminomethyl)-4-chloro-6-methoxyphenol

-

Molecular Formula: C₈H₁₀ClNO₂

-

Molecular Weight: 187.62 g/mol

-

CAS Number: 113944-73-3

The structure consists of a phenol ring substituted with four different functional groups: a hydroxyl (-OH), an aminomethyl (-CH₂NH₂), a chloro (-Cl), and a methoxy (-OCH₃) group. The relative positions of these groups are critical for the molecule's reactivity and its ability to interact with biological targets.

Predicted Physicochemical Properties

The following table summarizes key physicochemical properties predicted using computational models. These values provide a baseline for designing experiments, such as selecting appropriate solvent systems for synthesis, purification, and analytical procedures.

| Property | Predicted Value | Significance in a Research Context |

| pKa (strongest acidic) | 9.7 (Phenolic OH) | Influences solubility in aqueous solutions and is critical for designing extraction and purification protocols based on pH. |

| pKa (strongest basic) | 8.4 (Primary Amine) | Governs the protonation state of the aminomethyl group, affecting its nucleophilicity and interaction with biological targets. |

| logP | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, a key factor in drug design. |

| Melting Point | Not available | Experimental determination is required for assessing purity and for handling of the solid material. |

| Boiling Point | ~325 °C (predicted) | Suggests low volatility; purification is more likely to be achieved via crystallization or chromatography rather than distillation. |

| Solubility | Predicted to be soluble in methanol, DMSO, and sparingly soluble in water. | Essential for selecting appropriate solvents for reactions, purification, and for preparing solutions for bioassays. |

Proposed Synthesis and Purification Workflow

Rationale for Synthetic Strategy

The synthesis begins with the commercially available starting material, 4-chloro-2-methoxyphenol. The phenolic hydroxyl group activates the ortho position (C2) for electrophilic aromatic substitution. The Mannich reaction provides a direct and atom-economical way to introduce the aminomethyl group using formaldehyde and an amine source. Using a protected amine like phthalimide followed by deprotection is a common strategy to avoid side reactions and improve yield.

Synthesis Workflow Diagram

Caption: A proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

PART A: Synthesis of N-((5-chloro-2-hydroxy-3-methoxyphenyl)methyl)phthalimide (Intermediate)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-methoxyphenol (1.0 eq), potassium phthalimide (1.1 eq), and paraformaldehyde (1.2 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water. Dry the solid under vacuum.

PART B: Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

-

Reaction Setup: To a 250 mL round-bottom flask, add the crude phthalimide intermediate from Part A and ethanol.

-

Reagent Addition: Add hydrazine hydrate (3.0 eq) dropwise to the suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

-

Workup: Cool the mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude final product.

PART C: Purification

-

Chromatography: Purify the crude product by flash column chromatography on silica gel.

-

Elution: Use a gradient elution system, starting with 100% Dichloromethane (DCM) and gradually increasing the polarity by adding Methanol (MeOH) (e.g., 0% to 10% MeOH in DCM).

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and evaporate the solvent to yield the final product as a solid or oil.

Framework for Analytical Characterization

Once synthesized, the identity and purity of the compound must be rigorously confirmed. This self-validating system ensures that any subsequent biological data is reliable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the primary method for structural confirmation. The expected spectrum would show distinct signals for the aromatic protons, the methoxy group protons (-OCH₃), the aminomethyl protons (-CH₂NH₂), the amine proton (-NH₂), and the phenolic proton (-OH). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: This analysis will confirm the number of unique carbon environments in the molecule, including the aromatic carbons, the methoxy carbon, and the aminomethyl carbon.

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is recommended due to the presence of the ionizable amine and phenol groups.

-

Expected Result: In positive ion mode, the primary ion observed should be the protonated molecule [M+H]⁺ at m/z 188.62. The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a significant M+2 peak (at m/z 190.62) approximately one-third the intensity of the M peak. This isotopic signature is a critical piece of evidence for confirming the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Phenolic O-H | 3200-3600 (broad) | Stretching |

| Amine N-H | 3300-3500 (medium, two bands) | Stretching |

| Aromatic C-H | 3000-3100 | Stretching |

| C-O (Methoxy) | 1000-1300 | Stretching |

| C-Cl | 600-800 | Stretching |

Potential Applications in Drug Discovery

While direct studies on 2-(Aminomethyl)-4-chloro-6-methoxyphenol are limited, its utility as a chemical intermediate in patents provides strong clues to its potential applications.

Precursor to GABA-A Receptor Modulators

This compound has been cited in patents as a key building block for the synthesis of ligands that modulate the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system and is the target for a wide range of drugs, including benzodiazepines, barbiturates, and anesthetics. These drugs are used to treat anxiety, epilepsy, and sleep disorders.

The structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol contains the necessary pharmacophoric elements—a substituted aromatic ring and a basic amine—that can be further elaborated to create potent and selective GABA-A receptor modulators. The specific substitution pattern (chloro and methoxy) likely plays a role in tuning the electronic and steric properties of the final molecule to achieve desired binding affinity and selectivity for different GABA-A receptor subtypes.

General Scaffold in Medicinal Chemistry

Beyond its specific use in GABA-A ligand synthesis, the molecule represents a versatile scaffold. The primary amine can be readily functionalized through acylation, alkylation, or reductive amination to build a diverse chemical library. The phenolic hydroxyl group can also be modified, for example, through etherification. This allows for systematic exploration of the structure-activity relationship (SAR) in a drug discovery program.

Logical Workflow for Target Elucidation

Caption: Drug discovery workflow utilizing the title compound as a starting scaffold.

Safety and Handling

As with any research chemical with limited toxicological data, 2-(Aminomethyl)-4-chloro-6-methoxyphenol should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

2-(Aminomethyl)-4-chloro-6-methoxyphenol represents an intriguing, albeit understudied, chemical entity. Its true value lies in its potential as a versatile intermediate for constructing more complex molecules, particularly in the realm of neuroscience and GABA-A receptor modulation. This guide provides the necessary foundational knowledge for a researcher to synthesize, purify, and characterize this compound, and to strategically employ it in a drug discovery program. The provided protocols and analytical framework are designed to be robust and self-validating, ensuring the generation of high-quality, reliable scientific data.

References

-

PubChem. 2-(aminomethyl)-4-chloro-6-methoxyphenol. [Link]

Physicochemical Characteristics of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

The following technical guide details the physicochemical characteristics, synthesis, and handling of 2-(Aminomethyl)-4-chloro-6-methoxyphenol . This document is structured for researchers and drug development professionals, focusing on the compound's utility as a zwitterionic building block and chelating ligand.

A Technical Monograph on Structure, Stability, and Synthesis

Executive Summary

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a specialized Mannich base derivative of 4-chloroguaiacol. Structurally, it integrates a phenolic hydroxyl, an ortho-methoxy group, and a reactive primary aminomethyl arm, all stabilized by an electron-withdrawing chlorine atom at the para position relative to the phenol.

This compound serves as a critical bifunctional scaffold in medicinal chemistry, particularly for the synthesis of "Salen"-type metal ligands and vanilloid receptor modulators. Its unique zwitterionic nature at physiological pH dictates specific solubility and stability protocols essential for reproducible experimental outcomes.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is a trisubstituted benzene ring. The ortho positioning of the aminomethyl group relative to the phenol allows for intramolecular hydrogen bonding, significantly influencing its pKa and lipophilicity.

| Parameter | Specification |

| IUPAC Name | 2-(Aminomethyl)-4-chloro-6-methoxyphenol |

| Common Scaffold | 6-Aminomethyl-4-chloroguaiacol |

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.62 g/mol |

| CAS RN (Parent) | Derived from 18113-03-6 (4-Chloro-2-methoxyphenol) |

| SMILES | COc1cc(Cl)cc(CN)c1O |

| Key Functional Groups | Phenol (Acidic), Primary Amine (Basic), Aryl Chloride, Ether |

Synthesis & Reaction Mechanism

The synthesis of this compound typically follows a Mannich reaction pathway. This involves the aminoalkylation of the electron-rich phenol (4-chloroguaiacol) using formaldehyde and ammonia (or a masked ammonia equivalent like hexamethylenetetramine).

Mechanistic Workflow

The reaction is regioselective. The hydroxyl group activates the ring, directing the electrophilic iminium ion to the ortho position (Position 6), as Position 2 is blocked by the methoxy group and Position 4 by chlorine.

Figure 1: Regioselective Mannich synthesis pathway targeting the ortho-position of the phenolic ring.[1]

Physicochemical Profile

Understanding the ionization state is critical for extraction and formulation. As a zwitterion, the net charge changes dramatically across the pH scale.

Ionization & Speciation

-

pKa1 (Phenol): ~8.5 – 9.0 (Lowered by electron-withdrawing Cl).

-

pKa2 (Amine): ~9.5 – 10.0.

-

Isoelectric Point (pI): ~9.2.

At neutral pH (7.4), the molecule exists primarily as a cation (protonated amine, neutral phenol) or zwitterion (protonated amine, deprotonated phenol), depending on the exact microenvironment and concentration.

Figure 2: pH-dependent speciation. Note the solubility minimum at the zwitterionic state.

Solubility & Lipophilicity

-

LogP (Predicted): ~1.2 (Neutral form).

-

Water Solubility: High at pH < 7 (as hydrochloride salt). Low at pH 8–9.

-

Organic Solubility: Soluble in DMSO, Methanol, Ethanol. Poor solubility in non-polar solvents (Hexane) unless derivatized.

Quantitative Data Summary

| Property | Value / Behavior | Note |

| Physical State | Crystalline Solid | Likely off-white to beige powder. |

| Melting Point | > 200°C (Decomposes) | Typical for zwitterionic amino-phenols. |

| Hygroscopicity | Moderate | Amine salts (HCl) are highly hygroscopic. |

| UV Absorbance | λmax ~280 nm | Characteristic of substituted phenols. |

Experimental Protocols

Synthesis of the Hydrochloride Salt

To ensure stability, this compound is best isolated and stored as the hydrochloride salt.

-

Reagents: Dissolve 4-chloro-2-methoxyphenol (1 eq) in Ethanol.

-

Addition: Add Paraformaldehyde (1.2 eq) and Ammonium Chloride (1.2 eq).

-

Reflux: Heat to reflux for 4–6 hours. The solution will darken slightly.

-

Precipitation: Cool to 0°C. The hydrochloride salt often precipitates directly or can be induced by adding Acetone/Ether.

-

Purification: Recrystallize from Ethanol/Water.

-

Validation: Check purity via HPLC (C18 column, Acetonitrile/Water gradient).

-

Handling & Stability

-

Oxidation Sensitivity: The electron-rich phenol ring is susceptible to oxidation, turning the solid pink/brown over time. Store under Argon/Nitrogen at -20°C.

-

Schiff Base Formation: The primary amine is reactive. Avoid aldehyde solvents (e.g., impure acetone) during handling to prevent unintended imine formation.

Applications in Drug Development[1][6][7]

Ligand Synthesis (Salen/Salphen)

This molecule is a "half-unit" for synthesizing symmetric or asymmetric Salen ligands. Condensation with diamines (e.g., ethylenediamine) yields tetradentate ligands used in:

-

Catalysis: Enantioselective epoxidation.

-

Radiopharmacy: Chelating Technetium-99m or Gallium-68 for imaging.

Vanilloid Receptor Modulation

Structurally similar to Vanillylamine (a Capsaicin precursor), this chlorinated analog serves as a probe for TRPV1 channels. The chlorine atom typically enhances lipophilicity and metabolic stability compared to the parent methoxy-phenol.

References

-

PubChem. 2-Chloro-4-methoxyphenol (Parent Compound). National Library of Medicine. Available at: [Link]

-

Royal Society of Chemistry. Parallels between the chloro and methoxy groups for potency optimization. (Discusses Cl/OCH3 SAR).[2] Available at: [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. (Mannich base methodology reference). Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis, Properties, and Therapeutic Potential of 2-(Aminomethyl)-4-chloro-6-methoxyphenol Derivatives

Executive Summary

The 2-(aminomethyl)-4-chloro-6-methoxyphenol scaffold represents a strategically designed molecular framework with significant potential in drug discovery. By combining a biologically active phenol core with key substituents known to modulate ligand-protein interactions, these derivatives are poised for exploration across various therapeutic areas. The phenolic hydroxyl group provides a critical anchor for hydrogen bonding, while the methoxy and chloro groups offer a unique "dual electrostatic" nature, capable of engaging with both partially positive and negative regions within a protein's binding pocket.[1][2] The aminomethyl side chain further enhances the molecule's utility by improving aqueous solubility and providing an additional point for interaction or further chemical modification. This guide provides a comprehensive overview of the rationale behind this scaffold, detailed synthetic strategies, methodologies for biological evaluation, and a prospective look into structure-activity relationship (SAR) studies, offering a roadmap for researchers and drug development professionals.

Introduction: The Scientific Rationale for the Scaffold

The design of novel therapeutic agents often involves the strategic combination of pharmacophoric elements to optimize potency, selectivity, and pharmacokinetic properties. The 2-(aminomethyl)-4-chloro-6-methoxyphenol core is a prime example of such a design, where each component contributes distinct and synergistic properties.

The Phenolic Core: A Foundation for Biological Activity

Phenolic compounds are ubiquitous in medicinal chemistry, largely due to the hydroxyl group's ability to act as both a hydrogen bond donor and acceptor. This functionality is critical for anchoring ligands within protein binding sites. Furthermore, phenols are well-known for their antioxidant properties, capable of scavenging free radicals, which is a key mechanism in combating inflammation and cellular damage.[3][4] Derivatives of 2-methoxyphenols, in particular, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and even anticancer effects.[3][5]

Strategic Substitutions: The Role of Chloro and Methoxy Groups

The inclusion of chloro and methoxy groups on the aromatic ring is a deliberate choice to fine-tune the molecule's electronic and steric properties for optimal protein interaction.[6]

-

Dual Electrostatic Nature : While the chloro group is electron-withdrawing and the methoxy group is electron-donating, both exhibit a dual electrostatic character.[2] The chlorine atom has a region of negative electrostatic potential but also a "sigma-hole" with positive potential, allowing for halogen bonding.[1] Similarly, the methoxy group's oxygen is electronegative, while the methyl group possesses a region of positive potential.[1][2] This duality allows these substituents to act as versatile probes, forming favorable interactions with diverse amino acid residues in a binding pocket.[1][2]

-

Modulation of Potency : These small substituents are frequently used in drug discovery to optimize ligand-protein interactions, engaging in hydrogen bonding, halogen bonding, and various π-bonding interactions (Cl–π and CH–π).[1]

The Aminomethyl Moiety: Enhancing Druglike Properties

The introduction of an aminomethyl group via reactions like the Mannich synthesis is a common medicinal chemistry strategy to:

-

Improve Solubility : The basic amine can be protonated at physiological pH, significantly increasing the aqueous solubility of the parent phenol.

-

Introduce a New Interaction Point : The amine can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, providing an additional anchor point for protein binding.

-

Serve as a Handle for Derivatization : The amine provides a reactive site for further chemical modification, allowing for the exploration of a wide range of analogs to build a structure-activity relationship (SAR) profile.[7]

Synthetic Strategies and Methodologies

The synthesis of 2-(aminomethyl)-4-chloro-6-methoxyphenol derivatives can be approached through a logical, multi-step process, with the Mannich reaction being the key transformation for installing the aminomethyl side chain.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the target molecule into readily available starting materials. The primary disconnection is at the C-C bond formed during the aminomethylation step.

Caption: Retrosynthetic analysis of the target scaffold.

Proposed Synthetic Protocol: The Mannich Reaction

The Mannich reaction is a powerful method for the aminoalkylation of an acidic proton located alpha to a carbonyl group, and it is similarly effective for the ortho-alkylation of phenols.

Step-by-Step Methodology:

-

Reactant Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of the starting material, 4-chloro-2-methoxyphenol, in a suitable solvent such as ethanol or methanol.[4]

-

Addition of Reagents : To the solution, add 1.2 equivalents of an aqueous solution of formaldehyde (37%) and 1.2 equivalents of the desired secondary amine (e.g., dimethylamine, piperidine, morpholine).

-

Reaction Condition : Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux (approximately 60-80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification : Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining formaldehyde and amine salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent.

-

Final Purification : Purify the crude product using column chromatography on silica gel to yield the pure 2-(aminomethyl)-4-chloro-6-methoxyphenol derivative.[8]

-

Characterization : Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

Synthesis of the Key Precursor: 4-chloro-2-methoxyphenol

The starting phenol can be synthesized or procured commercially.[9] A common synthetic route involves the chlorination of 2-methoxyphenol (guaiacol).

Step-by-Step Methodology:

-

Chlorination : Dissolve 2-methoxyphenol in an inert organic solvent such as dichloromethane or dichloroethane.[10]

-

Reagent Addition : Slowly add a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) while maintaining the reaction temperature between 50-70°C.[10]

-

Purification : Upon completion, the reaction mixture is worked up, typically involving washing and solvent removal. The resulting crude product is then purified by recrystallization or distillation to yield 4-chloro-2-methoxyphenol.[9][10]

Potential Biological Activities and Screening Strategies

Based on the activities of structurally related compounds, this class of derivatives warrants investigation in several key areas.

Target Therapeutic Areas

-

Antioxidant and Anti-inflammatory Agents : Many 2-methoxyphenol derivatives are potent antioxidants and inhibitors of enzymes like cyclooxygenase (COX-2).[3]

-

Enzyme Inhibitors : The aminomethyl scaffold is present in inhibitors of various enzymes, including carbonic anhydrases and cholinesterases.[11] The core structure could also serve as a template for designing novel kinase inhibitors.

-

Anticancer Agents : Phenolic compounds with methoxy and amino substitutions have been shown to inhibit the growth of various cancer cell lines.[5] Some quinoline derivatives containing the 4-chloro-6-methoxy moiety are intermediates for PI3K/mTOR inhibitors.[12][13]

Experimental Workflow for Biological Screening

A tiered approach is recommended to efficiently screen newly synthesized derivatives for biological activity.

Caption: Tiered workflow for biological screening and lead generation.

Protocol: In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This assay is a standard and rapid method to evaluate the radical-scavenging ability of phenolic compounds.[3][14]

-

Preparation of Reagents : Prepare a stock solution of the test compound in methanol. Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure : In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Data Analysis : The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[14]

Structure-Activity Relationship (SAR) Exploration

Systematic modification of the core structure is essential to identify derivatives with enhanced potency and selectivity.[15]

Key Modification Points

The scaffold offers several points for chemical modification to probe the chemical space and understand the structural requirements for activity.

Caption: Key points for SAR modification on the scaffold.

Proposed Modifications

-

Varying the Amine : Synthesize a library of compounds with different amines: primary, secondary (dimethyl, diethyl), and cyclic (pyrrolidine, piperidine, morpholine). This will modulate basicity, lipophilicity, and steric bulk.

-

Modifying the Phenolic Hydroxyl : The hydroxyl group can be converted to a methyl ether or an ester to evaluate its importance as a hydrogen bond donor. This modification can also improve membrane permeability.

-

Bioisosteric Replacements : Replace the chloro group with other halogens (Br, F) or a trifluoromethyl (CF₃) group to modulate electronic properties and halogen bonding potential. The methoxy group can be replaced with ethoxy or other small alkyl ethers to probe steric tolerance.

Conclusion and Future Directions

The 2-(aminomethyl)-4-chloro-6-methoxyphenol framework is a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Mannich reaction allows for the rapid generation of a diverse chemical library. The strategic placement of the chloro and methoxy substituents provides a strong foundation for achieving high-potency ligand-protein interactions. Future work should focus on synthesizing a focused library of derivatives and screening them against a panel of biologically relevant targets, such as kinases, inflammatory enzymes, and cancer cell lines. A thorough investigation of the structure-activity relationships, guided by computational modeling, will be crucial for optimizing lead compounds with desirable efficacy and pharmacokinetic profiles.

References

- Parallels between the chloro and methoxy groups for potency optimization - PMC - NIH. (2026, January 21).

- 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol - Smolecule. (2024, August 9). Smolecule.

- Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (2007, March 15). In Vivo.

- Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC.

- Synthesis of 2-amino-4-methoxyphenol - PrepChem.com. PrepChem.com.

- Parallels between the chloro and methoxy groups for potency optimization - RSC Publishing. Royal Society of Chemistry.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate.

- A Structure Activity Relationship (SAR) Based Case Study for a Cosmetic Ingredient. Cosmetic Ingredient Review.

- Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv

- Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed. (2019, March 15).

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press.

- Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed. (2006, December 28).

- 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (2006, November 16).

- CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents.

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.

- 4-CHLORO-2-METHOXYPHENOL | 16766-30-6 - ChemicalBook. (2025, January 27). ChemicalBook.

- (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. (2025, December 18).

Sources

- 1. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol [smolecule.com]

- 6. drughunter.com [drughunter.com]

- 7. cir-safety.org [cir-safety.org]

- 8. mdpi.com [mdpi.com]

- 9. 4-CHLORO-2-METHOXYPHENOL | 16766-30-6 [chemicalbook.com]

- 10. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 11. Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. atlantis-press.com [atlantis-press.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship studies of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an antagonist for antiapoptotic Bcl-2 proteins to overcome drug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

This guide outlines the definitive protocol for the . It is designed for researchers characterizing this specific Mannich base or its derivatives, focusing on the critical structural features—zwitterionic tautomerism, intramolecular hydrogen bonding, and halogen-directed packing—that define its solid-state behavior.[1]

An In-Depth Technical Guide for Structural Determination

Introduction: The Structural Significance

2-(Aminomethyl)-4-chloro-6-methoxyphenol is a polysubstituted aromatic system that serves as a critical case study in supramolecular synthons .[1] Its structure combines a phenolic hydroxyl group, a basic aminomethyl arm, an electron-withdrawing chlorine atom, and an electron-donating methoxy group.[1]

In the solid state, this molecule is not merely a static scaffold; it exists in a dynamic equilibrium between a neutral form and a zwitterionic form (phenolate-ammonium). Determining which tautomer crystallizes is the primary objective of the structural analysis, as this dictates its solubility, bioavailability, and ligand binding affinity in medicinal chemistry.

Core Structural Objectives

-

Tautomeric Identification: Distinguish between the neutral (O–H···N) and zwitterionic (O⁻···H–N⁺) forms via bond length analysis.

-

Conformational Analysis: Determine the planarity of the "pseudo-six-membered ring" formed by the intramolecular hydrogen bond.

-

Packing Motifs: Characterize the role of Cl···Cl halogen bonding and π-stacking in lattice stabilization.[1]

Experimental Protocol: From Synthesis to Crystals

High-quality single crystals are the prerequisite for successful diffraction.[1] The following protocol maximizes the probability of obtaining diffraction-grade crystals for this specific polarity profile.

Synthesis & Purification

-

Reaction Type: Mannich Condensation.[1]

-

Reagents: 4-Chloro-2-methoxyphenol (Guaiacol derivative), Formaldehyde (37% aq.), and Ammonia (or Ammonium Acetate).[1]

-

Mechanism: Electrophilic aromatic substitution at the ortho position relative to the phenol.

Crystallization Strategy

The compound's amphiphilic nature (lipophilic Cl/OMe, hydrophilic OH/NH₂) requires a biphasic or slow-evaporation approach.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Ethanol / Dichloromethane (1:[1]1) | Room Temp (25°C), covered with perforated parafilm. | Block-like prisms (Preferred for XRD).[1] |

| Vapor Diffusion | THF (Solvent) / Pentane (Antisolvent) | Closed chamber, 4°C. | Needle clusters (High purity, harder to mount). |

| Recrystallization | Hot Acetonitrile | Cool slowly from 60°C to 4°C over 12 hours.[1] | Platelets (Good for checking polymorphism). |

Critical Insight: If the amine is protonated (HCl salt), use Methanol/Ether . For the free base, avoid acidic solvents to prevent forcing the zwitterion if it’s not the natural ground state.

Data Acquisition & Refinement Workflow

Once a crystal (approx.[2][3] 0.2 x 0.2 x 0.1 mm) is mounted, follow this rigorous data collection logic to ensure publication-quality results (R₁ < 0.05).

XRD Parameters

-

Temperature: 100 K (Liquid Nitrogen stream). Essential to freeze dynamic disorder in the aminomethyl group.

-

Radiation: Mo Kα (λ = 0.71073 Å) .[4] Preferred over Cu Kα to minimize absorption by the Chlorine atom.

-

Resolution: 0.8 Å or better (2θ ≈ 50°).

Refinement Strategy (SHELXL / OLEX2)

The aminomethyl group (-CH₂-NH₂) is prone to rotational disorder.[1]

-

Heavy Atoms: Locate Cl, O, N, and C using Direct Methods (SHELXT).

-

Hydrogen Atoms (The Critical Step):

-

Carbon-bound H: Place geometrically (Riding model).

-

Heteroatom H (N-H, O-H): Locate in the Difference Fourier Map . Do not constrain these yet.

-

Test for Zwitterion: If a peak appears near N (making it NH₃⁺) and none near O (making it O⁻), you have the zwitterion.

-

-

Disorder Handling: If the -CH₂-NH₂ group shows elongated thermal ellipsoids, apply a split model (PART 1 / PART 2) with occupancy refinement.

Workflow Visualization

Figure 1: Crystallographic workflow ensuring precise hydrogen atom location for tautomer identification.

Structural Analysis: The Core Mechanics

This section details how to interpret the solved structure.

The Intramolecular Hydrogen Bond (The "Clamp")

The defining feature of ortho-aminomethyl phenols is the formation of a pseudo-six-membered ring.

-

Neutral Form: O–H···N interaction.

-

Zwitterionic Form: N–H[1]···O interaction.

-

Metric: Measure the N···O distance. A distance of 2.50 – 2.65 Å indicates a strong hydrogen bond, locking the conformation and planarizing the molecule.

Bond Length Analysis (C–O vs C=O)

To confirm the electronic state of the oxygen:

-

Phenolic C–O (Neutral): Typical length 1.36 – 1.38 Å .

-

Phenolate C–O⁻ (Zwitterion): Shortened to 1.28 – 1.32 Å (double bond character increases).

Supramolecular Synthons

The lattice is held together by a hierarchy of interactions:

-

Primary: N–H···O intermolecular chains (Head-to-Tail packing).[1]

-

Secondary: Cl···Cl or Cl···π interactions.[1] The Chlorine atom at position 4 often directs layer formation.

-

Tertiary: Weak C–H···O interactions involving the methoxy methyl group.

Advanced Analysis: Hirshfeld Surfaces

Modern crystallography requires Hirshfeld Surface Analysis (using CrystalExplorer) to quantify intermolecular interactions.

Interpreting the Fingerprint Plot

For 2-(Aminomethyl)-4-chloro-6-methoxyphenol, expect the following signature:

-

H···H Contacts: The largest contribution (dispersive forces).

-

O···H / H···O Spikes: Two sharp, distinct spikes at the bottom left of the plot.

-

Cl···H / H···Cl: A diffuse region indicating the chlorine atom's role in packing.

-

Cl···Cl: Look for a red spot on the shape index surface if halogen bonding is present.

Interaction Logic Diagram

Figure 2: Hierarchy of interactions stabilizing the crystal lattice.[1]

References & Validation Sources

-

Bernstein, J., et al. (1995).[9] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(15), 1555-1573. Link

-

McKinnon, J. J., et al. (2007).[10] "Hirshfeld surface analysis."[1][11] Chemical Communications, (37), 3814-3816. Link

-

Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

-

Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

-

Desiraju, G. R. (2007). "Crystal Engineering: A Holistic View."[1] Angewandte Chemie International Edition, 46(44), 8342-8356. Link

Summary for the Researcher

To successfully analyze 2-(Aminomethyl)-4-chloro-6-methoxyphenol :

-

Synthesize via Mannich reaction using 4-chloro-2-methoxyphenol.

-

Crystallize using slow evaporation of Ethanol/DCM.

-

Collect Data at 100 K to freeze the aminomethyl rotation.

-

Refine H-atoms freely to prove the zwitterionic or neutral state.

-

Validate packing using Hirshfeld surface analysis to map the Cl and O interactions.

Sources

- 1. Benzaldehyde, 2-hydroxy-3-methoxy- [webbook.nist.gov]

- 2. 2-(4-Chlorophenyl)-6-methoxychroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gijash.com [gijash.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. staff-beta.najah.edu [staff-beta.najah.edu]

- 8. researchgate.net [researchgate.net]

- 9. 2-[(4-Chlorophenyl)aminomethyl]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure and Hirshfeld surface analysis of (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Key Hazards of 2-(Aminomethyl)-4-chloro-6-methoxyphenol: A Predictive Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction: The Challenge of Uncharacterized Compounds

2-(Aminomethyl)-4-chloro-6-methoxyphenol represents a class of substituted phenols with potential applications in medicinal chemistry and materials science. As with many novel compounds at the forefront of research, a comprehensive, officially sanctioned Safety Data Sheet (SDS) has not been established. This absence of data presents a significant challenge to researchers, who must handle the substance without explicit guidance on its specific hazards.

The prudent and scientifically sound approach is to presume the compound is hazardous. This presumption is based on the well-documented toxicities of related chemical structures. This guide employs a structural analogy approach to build a predictive hazard profile, providing a robust framework for risk assessment and management.

Hazard Identification through Structural Analogy

The structure of 2-(Aminomethyl)-4-chloro-6-methoxyphenol can be dissected to evaluate the potential contribution of each component to its overall hazard profile.

-

Chlorinated Phenol Core: Phenols, and particularly chlorinated phenols, are known for their toxicity. Phenol itself is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[1][2] It is also suspected of causing genetic defects and may cause organ damage through prolonged or repeated exposure.[1][2] The addition of a chlorine atom to the phenol ring can further modify its toxicological properties. For instance, 4-chlorophenol is harmful if swallowed, in contact with skin, or inhaled, and is toxic to aquatic life.[3][4][5] 2-chlorophenol is also classified as harmful and causes severe skin burns and eye damage.[6] The presence of this core structure strongly suggests that the target molecule will exhibit significant skin and eye irritation, and may be harmful by ingestion, inhalation, and dermal contact.

-

Methoxy Group (Anisole Moiety): The methoxy group creates an anisole-like derivative. Anisole itself is a flammable liquid and can be a moderate skin irritant.[7][8][9] Long-term exposure to phenol derivatives, including anisoles, can lead to a range of systemic effects, including liver and kidney damage.[7] While the methoxy group may modulate the reactivity and toxicity of the phenol ring, the underlying hazards associated with phenol derivatives remain a concern.

-

Aminomethyl Group (Benzylamine-like Moiety): The aminomethyl group attached to the phenolic ring is structurally similar to benzylamine. Benzylamine is a flammable and corrosive substance that can cause severe skin burns and eye damage.[10][11] It is also harmful if swallowed or in contact with skin.[10] The basicity of the amine group can contribute to the corrosive nature of the molecule.

Based on the analysis of its constituent parts, 2-(Aminomethyl)-4-chloro-6-methoxyphenol should be presumed to be a hazardous substance with the following potential characteristics:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Likely to cause skin irritation or severe burns.

-

Eye Damage/Irritation: Likely to cause serious eye irritation or damage.

-

Aquatic Toxicity: Potentially toxic to aquatic life.

Predicted GHS Classification

Given the lack of empirical data, a conservative GHS classification is warranted. The following table outlines a predicted classification based on the structural analysis.

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin. | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | |

| Serious Eye Damage/Eye Irritation (Category 1) | Danger | H318: Causes serious eye damage. | |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled. | |

| Hazardous to the Aquatic Environment, Acute Hazard (Category 2) | (No Signal Word) | H401: Toxic to aquatic life. | |

| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | (No Signal Word) | H411: Toxic to aquatic life with long lasting effects. |

Risk Management and Handling Protocols

When handling a substance with an unknown or predicted hazard profile, stringent safety protocols are mandatory. The following procedures should be considered the minimum standard.[12][13]

4.1. Engineering Controls

-

Fume Hood: All work with 2-(Aminomethyl)-4-chloro-6-methoxyphenol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[12][13]

-

Ventilation: Ensure adequate general laboratory ventilation.

4.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles providing a seal around the eyes are required. A face shield should be worn over the goggles, especially when there is a risk of splashes.[14]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[13][14] Gloves should be inspected before use and changed immediately if contaminated.

-

Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: If work cannot be conducted in a fume hood, a risk assessment must be performed by an environmental health and safety professional to determine the appropriate respiratory protection.[12]

4.3. Safe Handling and Hygiene

-

Avoid Contact: Avoid all direct contact with the substance. Use tools such as spatulas and tongs for handling.[14]

-

Minimize Dust and Aerosols: Handle the solid form of the compound carefully to avoid generating dust.

-

Labeling: All containers must be clearly labeled with the chemical name and appropriate hazard pictograms.[12]

-

Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]

-

No Food or Drink: Do not eat, drink, or smoke in the laboratory.

4.4. Storage

-

Secondary Containment: Store in a well-sealed primary container, which is then placed in a labeled, leak-proof secondary container.[12][13]

-

Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Designated Area: If the substance is anticipated to be highly toxic or carcinogenic, it must be stored in a designated area with restricted access.[12]

4.5. Disposal

-

Hazardous Waste: Dispose of 2-(Aminomethyl)-4-chloro-6-methoxyphenol and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

-

Do Not Pour Down the Drain: Do not dispose of this chemical down the drain, as it is predicted to be toxic to aquatic life.[3][6]

Workflow for Handling Uncharacterized Compounds

Caption: Decision workflow for handling novel or uncharacterized chemicals.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

5.1. In Case of Inhalation

-

Move the affected person to fresh air immediately.[15]

-

If breathing is difficult or has stopped, provide artificial respiration.[4][15]

5.2. In Case of Skin Contact

5.3. In Case of Eye Contact

-

Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][13]

5.4. In Case of Ingestion

-

Do NOT induce vomiting.[6]

-

Rinse the mouth with water.[5]

-

If the person is conscious, have them drink one or two glasses of water.

-

Seek immediate medical attention.[12]

5.5. In Case of a Spill

-

Notify others in the laboratory and your supervisor.[12][13]

-

If the spill is large or you are unsure how to handle it, call emergency responders.[12][16]

-

If the spill is small and you are trained to handle it, wear appropriate PPE, contain the spill with an inert absorbent material, and collect it in a sealed container for hazardous waste disposal.

Emergency Response Workflow

Caption: First aid workflow following accidental exposure.

Conclusion

The responsible handling of novel chemical entities like 2-(Aminomethyl)-4-chloro-6-methoxyphenol is paramount in a research and development setting. In the absence of a formal Safety Data Sheet, a predictive hazard assessment based on structural analogy provides an essential framework for establishing safe laboratory practices. Based on its chlorinated phenol, anisole, and benzylamine-like components, this compound should be treated as a hazardous substance that is harmful if ingested, inhaled, or in contact with skin, and is capable of causing serious eye damage. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can mitigate the potential risks and maintain a safe working environment.

References

-

Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.

-

Anisole - Safety Data Sheet. Santa Cruz Biotechnology.

-

Safe Handling Procedures for Hazardous Chemicals. FSM.How.

-

Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods.

-

Toxicology Studies of Anisole and Glyoxylic Acid Derivatives by Computational Methods | Request PDF. ResearchGate.

-

Guideline For Dealing With Questionable, Unknown Substances. Oregon.gov.

-

Novel Chemicals With Unknown Hazards. UNC Charlotte Environmental Health and Safety.

-

Unknown Chemicals. University of Pittsburgh Environmental Health and Safety.

-

4-Chlorophenol - Safety Data Sheet. ChemicalBook.

-

o-Chlorophenol CAS No 95-57-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

Safety Data Sheet: 2-Chlorophenol. Carl ROTH.

-

4-CHLOROPHENOL FOR SYNTHESIS MSDS. Loba Chemie.

-

SAFETY DATA SHEET - 4-Chlorophenol. Sigma-Aldrich.

-

Anisole, 100-66-3. The Good Scents Company.

-

Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects.

-

Anisole CAS#: 100-66-3. ChemicalBook.

-

Dibenzylamine SDS, 103-49-1 Safety Data Sheets. ECHEMI.

-

Benzylamine - Safety Data Sheet. Santa Cruz Biotechnology.

-

Safety Data Sheet: Benzylamine. Carl ROTH.

-

BENZYLAMINE. Sdfine.

-

Safety Data Sheet: phenol. Chemos GmbH&Co.KG.

-

SAFETY DATA SHEET - Phenol, 4-chloro-2-methoxy-. Thermo Fisher Scientific.

-

GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Food and Drug Administration.

-

SAFETY DATA SHEET - 2-Amino-4-chlorophenol. Sigma-Aldrich.

-

4-Methoxyphenol - SAFETY DATA SHEET.

-

Phenol - Substance Information. ECHA - European Union.

-

Phenol, 2-amino-6-chloro-4-nitro- - SAFETY DATA SHEET.

-

SAFETY DATA SHEET - 2-Chloro-4-methoxyphenol. Fisher Scientific.

-

Substituted Phenols Group - information sheet. Canada.ca.

-

Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.

Sources

- 1. chemos.de [chemos.de]

- 2. Substance Information - ECHA [echa.europa.eu]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. lobachemie.com [lobachemie.com]

- 6. carlroth.com [carlroth.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. anisole, 100-66-3 [thegoodscentscompany.com]

- 9. Anisole CAS#: 100-66-3 [m.chemicalbook.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. carlroth.com [carlroth.com]

- 12. twu.edu [twu.edu]

- 13. safety.charlotte.edu [safety.charlotte.edu]

- 14. Safe Handling Procedures for Hazardous Chemicals • FSM.How (Facility & Services Management) [fsm.how]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. oregon.gov [oregon.gov]

2-(Aminomethyl)-4-chloro-6-methoxyphenol: A Technical Guide to Synthesis and Application

Executive Summary

This technical guide details the synthesis, characterization, and application of 2-(aminomethyl)-4-chloro-6-methoxyphenol , a specialized Mannich base intermediate derived from 4-chloroguaiacol. Unlike simple phenolic Mannich bases formed with secondary amines, this primary aminomethyl derivative (

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Part 1: Chemical Foundation & Retrosynthesis

Structural Analysis

The compound is a tri-substituted phenol. The steric and electronic environment is defined by:

-

Position 1 (-OH): The phenolic hydroxyl, providing acidity (pKa ~9-10) and acting as a hydrogen bond donor.

-

Position 2 (

): The aminomethyl group.[1][2] In neutral media, this often exists in a zwitterionic state with the phenoxide, enhancing water solubility and crystal lattice stability. -

Position 4 (-Cl): An electron-withdrawing halogen that modulates lipophilicity (LogP) and metabolic stability.

-

Position 6 (-OMe): A methoxy group that provides electron density via resonance, directing electrophilic substitution to the ortho position (Position 2) during synthesis.

Retrosynthetic Strategy

The synthesis relies on the Mannich Reaction , utilizing the high nucleophilicity of the phenol ring at the position ortho to the hydroxyl group.

-

Disconnection: The C-N bond of the aminomethyl group.

-

Synthons:

-

Nucleophile: 4-Chloro-2-methoxyphenol (4-Chloroguaiacol).

-

Electrophile: Formaldehyde (as paraformaldehyde or formalin).

-

Amine Source: To achieve the primary amine (

) without over-alkylation (formation of tertiary amines), a "masked" amine source like Phthalimide is required, followed by deprotection.

-

Part 2: Experimental Protocols

Route A: High-Fidelity Synthesis of Primary Amine (Phthalimide Protocol)

Use this route when the specific primary amine 2-(aminomethyl)-4-chloro-6-methoxyphenol is required.

Rationale: Direct reaction with ammonia often leads to tertiary amines (tris-phenolic species). Using phthalimide blocks the nitrogen, ensuring mono-alkylation.

Step 1: Formation of the Phthalimide Intermediate

Reagents: 4-Chloro-2-methoxyphenol (1.0 eq), Phthalimide (1.0 eq), 37% Formaldehyde (1.1 eq). Solvent: Ethanol (EtOH).[3][4]

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-2-methoxyphenol (15.8 g, 100 mmol) and phthalimide (14.7 g, 100 mmol) in absolute ethanol (100 mL).

-

Addition: Add 37% aqueous formaldehyde (8.2 mL, ~110 mmol) dropwise while stirring.

-

Reflux: Heat the mixture to reflux (78°C) for 12–16 hours. The solution will typically turn cloudy as the product precipitates.

-

Isolation: Cool to room temperature and then to 0°C. Filter the white precipitate.

-

Purification: Wash the cake with cold ethanol (2 x 20 mL) and diethyl ether. Recrystallize from ethanol/DMF if necessary.

-

Intermediate Product: N-(5-chloro-2-hydroxy-3-methoxybenzyl)phthalimide.

-

Step 2: Hydrazinolysis (Deprotection)

Reagents: Phthalimide Intermediate (from Step 1), Hydrazine Hydrate (80%, 2.5 eq). Solvent: Ethanol/THF (1:1).

-

Suspension: Suspend the phthalimide intermediate (10 mmol) in ethanol/THF (40 mL).

-

Cleavage: Add hydrazine hydrate (1.2 mL, 25 mmol) via syringe.

-

Digestion: Heat to 60°C for 4 hours. A bulky white precipitate (phthalhydrazide byproduct) will form.

-

Workup:

-

Cool and filter off the phthalhydrazide solid.

-

Concentrate the filtrate to dryness.

-

Redissolve residue in 2M HCl (20 mL) to protonate the amine (forming the hydrochloride salt) and filter any remaining insoluble phthalhydrazide.

-

-

Neutralization: Carefully basify the filtrate with 2M NaOH to pH ~9. The free base 2-(aminomethyl)-4-chloro-6-methoxyphenol will precipitate.

-

Final Isolation: Filter, wash with cold water, and dry under vacuum over

.

Route B: Synthesis of N,N-Dialkyl Derivatives (Library Generation)

Use this route for generating bioactive tertiary amine analogs.

Protocol:

-

Mix 4-chloro-2-methoxyphenol (10 mmol) with the secondary amine (e.g., Morpholine, 11 mmol) in Ethanol (15 mL).

-

Add Paraformaldehyde (11 mmol) in one portion.

-

Reflux for 6–8 hours.

-

Evaporate solvent and recrystallize from EtOH/EtOAc.

Part 3: Mechanistic Insight

The formation of the Mannich base follows an Electrophilic Aromatic Substitution (EAS) pathway. The rate-determining step is often the attack of the phenol (activated by the phenoxide character) on the in situ generated iminium ion.

Figure 1: Mechanistic pathway of the Mannich reaction focusing on the generation of the reactive iminium species and subsequent electrophilic attack.[5]

Part 4: Characterization & Data Analysis

Spectroscopic Signature

To validate the synthesis, look for these specific signals.

| Technique | Feature | Diagnostic Signal | Note |

| 1H NMR | Methylene Bridge | Connects aromatic ring to Nitrogen. | |

| 1H NMR | Aromatic Protons | Meta-coupling ( | |

| IR | Amine/Hydroxyl | 3400 – 3200 cm | Broad band due to zwitterionic H-bonding. |

| MS (ESI) | Isotope Pattern | M+ and (M+2)+ in 3:1 ratio | Characteristic of Chlorine atom presence. |

Synthesis Workflow Diagram

Figure 2: Decision tree and workflow for synthesizing primary vs. tertiary Mannich base derivatives.

Part 5: Applications in Drug Development[4]

Ligand Synthesis (Salen/Salan)

The primary amine variant is a high-value precursor for Salen ligands . Condensation of 2-(aminomethyl)-4-chloro-6-methoxyphenol with salicylaldehydes yields tetradentate ligands used in:

-

Asymmetric Catalysis: Enantioselective epoxidation of olefins.

-

Mimetic Chemistry: Models for metalloenzymes (e.g., galactose oxidase).

Bioactive Pharmacophore

The "Chloroguaiacol" motif is privileged in medicinal chemistry.

-

Antimicrobial Activity: The lipophilic chlorine combined with the cationic amine allows membrane penetration and disruption of bacterial cell walls.

-

Cytotoxicity: Mannich bases of phenols have demonstrated activity against MCF-7 and HepG2 cancer cell lines by inducing apoptosis via oxidative stress mechanisms [1].

Benzoxazine Precursors

Reacting the primary amine with an additional equivalent of formaldehyde closes the ring to form 3,4-dihydro-2H-1,3-benzoxazines . These bicyclic structures are potent antimicrobial agents and precursors for phenolic polymers.

References

-

Roman, G. (2012). Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie, 63(3), 256.

-

Agrawal, D.K., et al. (2011). Catalytic stereoselective Mannich reaction under solvent-free conditions.[6] Comptes Rendus Chimie, 14(12).

-

PubChem. (2025).[1][7] 2-(Aminomethyl)-4-methoxyphenol (Compound Summary). National Library of Medicine.

-

BenchChem. (2025).[4] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol. Application Notes.

-

Bala, S., et al. (2014). Mannich Bases: An Important Pharmacophore in Present Scenario.[8] BioMed Research International.

Sources

- 1. 2-(Aminomethyl)-4-methoxyphenol | C8H11NO2 | CID 17835277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scitepress.org [scitepress.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mannich Reaction [organic-chemistry.org]

- 7. 2-Amino-4-chloro-6-nitrophenol | C6H5ClN2O3 | CID 4348294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. gijash.com [gijash.com]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol via the Mannich Reaction

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol, a substituted phenolic Mannich base. The Mannich reaction is a cornerstone of organic synthesis, enabling the aminomethylation of acidic compounds, and is particularly valuable in pharmaceutical and materials science for creating complex molecular architectures.[1][2][3] This guide is designed for researchers in organic chemistry and drug development, offering detailed procedural instructions, mechanistic insights, characterization data, and troubleshooting advice to ensure a reliable and reproducible synthesis.

Introduction and Scientific Principles

The Mannich reaction is a three-component condensation reaction that involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[4][5] This powerful carbon-carbon bond-forming reaction yields a β-amino carbonyl compound, commonly known as a Mannich base.[6][7] When applied to phenols, the electron-rich aromatic ring serves as the active hydrogen component, undergoing electrophilic aromatic substitution to introduce an aminomethyl group.[8]

The hydroxyl group of the phenol is a potent activating group and an ortho, para-director.[8] In the case of our starting material, 4-chloro-6-methoxyphenol, the para position relative to the hydroxyl group is blocked by the chlorine atom. Consequently, the incoming electrophile is directed to the highly activated ortho position, ensuring high regioselectivity for the desired product.

The reaction proceeds via a two-stage mechanism:

-

Formation of the Iminium Ion: The amine (dimethylamine) first attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form a highly reactive electrophilic species, the Eschenmoser salt precursor, or iminium ion.[6][7][8]

-

Electrophilic Aromatic Substitution: The nucleophilic phenol attacks the iminium ion, forming the new C-C bond at the ortho position and yielding the final Mannich base after re-aromatization.[8]

This protocol utilizes an in situ generation of the iminium ion in an ethanolic solution, a common and effective method for this transformation.[8][9]

Caption: Figure 1: The two-stage mechanism of the Mannich reaction.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations involving formaldehyde must be conducted in a certified chemical fume hood.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Quantity |

| 4-chloro-6-methoxyphenol | ≥98% | Sigma-Aldrich | 1.59 g (10.0 mmol) |

| Dimethylamine solution | 40 wt. % in H₂O | Sigma-Aldrich | 1.24 g (11.0 mmol) |

| Formaldehyde solution | 37 wt. % in H₂O | Fisher Scientific | 0.90 g (11.0 mmol) |

| Ethanol (EtOH) | 200 Proof (Absolute) | VWR | 50 mL |

| Diethyl Ether (Et₂O) | Anhydrous | VWR | 50 mL |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | VWR | ~5 g |

| Equipment | |||

| 100 mL Round-bottom flask | 1 | ||

| Magnetic stirrer and stir bar | 1 | ||

| Ice-water bath | 1 | ||

| Reflux condenser | 1 | ||

| Glass funnel & Filter paper | 1 | ||

| Rotary evaporator | 1 | ||

| Standard glassware | As needed |

Synthesis Procedure

-

Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.59 g (10.0 mmol) of 4-chloro-6-methoxyphenol in 40 mL of absolute ethanol. Stir the mixture at room temperature until all solid has dissolved.

-

Reagent Addition: Cool the flask in an ice-water bath. While stirring, slowly add 1.24 g (11.0 mmol, 1.1 eq) of the 40% dimethylamine solution via syringe. Following this, add 0.90 g (11.0 mmol, 1.1 eq) of the 37% formaldehyde solution dropwise over 5 minutes.

-

Causality Note: The use of a slight excess (1.1 equivalents) of the amine and formaldehyde ensures the complete consumption of the limiting phenol substrate, maximizing the yield. Cooling the reaction prevents potential runaway reactions and minimizes side-product formation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The product spot should be visible under UV light and will have a lower Rf value than the starting phenol.

-

Work-up and Isolation: After 24 hours, transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and wash with 50 mL of deionized water three times to remove unreacted reagents and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the resulting white to off-white crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.[3][8][10]

Caption: Figure 2: Step-by-step synthesis and purification workflow.

Characterization and Validation

The identity and purity of the synthesized 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol must be confirmed through standard analytical techniques.

| Technique | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~6.8 (d, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~3.8 (s, 3H, OCH₃), ~3.6 (s, 2H, Ar-CH₂-N), ~2.3 (s, 6H, N(CH₃)₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~148 (Ar-C-O), ~145 (Ar-C-OCH₃), ~125 (Ar-C-Cl), ~120 (Ar-C-CH₂), ~118 (Ar-CH), ~112 (Ar-CH), ~62 (Ar-CH₂-N), ~56 (OCH₃), ~45 (N(CH₃)₂) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (broad, O-H), 2950-2800 (C-H), 1600, 1480 (C=C aromatic), 1250 (C-O), 1150 (C-N) |

| MS (ESI+) | m/z calculated for C₁₀H₁₄ClNO₂ [M+H]⁺: 216.07. Found: 216.xx |

Note: NMR chemical shifts (δ) are predicted values and may vary slightly.

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | - Inactive reagents (especially formaldehyde).- Insufficient reaction time.- Incorrect stoichiometry. | - Use fresh, high-quality formaldehyde.- Extend reaction time to 36-48 hours, monitoring by TLC.- Double-check calculations and measurements of all reagents. |

| Formation of Multiple Products | - Reaction temperature too high.- Use of a primary amine can lead to bis-alkylation products.[11]- Dimerization or polymerization of starting materials. | - Maintain room temperature or slightly below.- Ensure a secondary amine was used as specified.- Ensure slow, dropwise addition of reagents. |

| Difficulty in Crystallization | - Product is an oil or is impure.- Incorrect recrystallization solvent. | - Purify the crude oil via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).- Try alternative solvents like isopropanol or a mixture of ethanol and water. |

Conclusion

This application note details a robust and reproducible protocol for the synthesis of 2-(Dimethylaminomethyl)-4-chloro-6-methoxyphenol via the Mannich reaction. By carefully controlling the reaction conditions and following the outlined purification steps, researchers can obtain the target compound in high purity. The provided mechanistic insights and characterization data serve as a reliable guide for validating the experimental outcome. This procedure can be adapted for the synthesis of a wide range of substituted phenolic Mannich bases, which are valuable intermediates in medicinal chemistry and materials science.

References

-

BYJU'S. Mannich Reaction Mechanism. [Link]

-

Chemistry LibreTexts. Mannich Reaction. (2023). [Link]

-

Vedantu. Mannich Reaction: Mechanism, Examples & Key Applications. [Link]

-

Scribd. Mannich Reaction. [Link]

-

Chemistry Steps. Mannich Reaction. (2021). [Link]

-

Wikipedia. Mannich reaction. [Link]

-

Rivera, A., et al. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. [Link]

-

ResearchGate. Mannich reaction mechanism for phenols. [Link]

-

Crimson Publishers. Synthesis of New Antibiotics via Mannish Reaction. (2018). [Link]

-

Lingaya's Vidyapeeth. SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. [Link]

-

Royal Society of Chemistry. Mannich bases of hydroxycoumarins: synthesis, DFT/QTAIM computational study and assessment of biological activity. (2021). [Link]

-

ScienceDirect. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021). [Link]

-

Roman, G., et al. SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. [Link]

-

MDPI. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mannich reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Mannich Reaction: Mechanism, Examples & Key Applications [vedantu.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mdpi.com [mdpi.com]

- 11. Mannich Reaction - Chemistry Steps [chemistrysteps.com]

Application Note: Precision Synthesis of 2-(Aminomethyl)-4-chloro-6-methoxyphenol

Part 1: Core Directive & Strategic Overview

Executive Summary

This guide details the synthetic access to 2-(aminomethyl)-4-chloro-6-methoxyphenol , a critical pharmacophore found in various ligands and enzyme inhibitors. The synthesis hinges on the reductive amination of the corresponding aldehyde precursor, 5-chloro-2-hydroxy-3-methoxybenzaldehyde (5-chloro-o-vanillin).

While seemingly straightforward, this transformation presents specific challenges:

-

Amphoteric Nature: The product contains both a phenol (acidic) and a primary amine (basic), complicating isolation.

-

Chemo-selectivity: Preventing the reduction of the aldehyde to an alcohol (direct reduction) or the formation of secondary amines (dimerization).

-

Halogen Stability: Ensuring the chlorine substituent remains intact during the reduction.

Retrosynthetic Analysis

The most efficient route utilizes 5-chloro-o-vanillin as the starting material. If this precursor is not commercially available, it is synthesized via the regioselective chlorination of o-vanillin.

-

Target: 2-(Aminomethyl)-4-chloro-6-methoxyphenol

-

Precursor: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde

-

Reaction Class: Reductive Amination (Aldehyde

Primary Amine)

Figure 1: Retrosynthetic pathway accessing the target aminophenol.

Part 2: Scientific Integrity & Experimental Protocols

Critical Mechanistic Insights

Reductive amination of o-hydroxybenzaldehydes involves the formation of an imine (Schiff base) intermediate.

-

The "Ortho" Effect: The o-hydroxyl group can form an intramolecular hydrogen bond with the imine nitrogen. This stabilizes the imine but can sometimes retard the reduction kinetics compared to p-vanillin derivatives.

-

Ammonia Source: We utilize Ammonium Acetate (NH

OAc) in excess (10-15 equivalents). It serves a dual role: providing the ammonia source and buffering the solution to pH ~6, which is optimal for imine formation and Sodium Cyanoborohydride (NaBH -

Hydride Donor Selection:

-

NaBH

: Too aggressive; reduces aldehydes to alcohols too fast. -

NaBH

CN:Preferred. Stable at pH 6-7; selectively reduces the protonated imine over the aldehyde. -

NaBH(OAc)

: A valid "green" alternative (no cyanide), but often requires chlorinated solvents (DCE) which may not solubilize the polar ammonium salts as well as Methanol.

-

Protocol A: The "Gold Standard" (NaBH CN)

Use this protocol for maximum reliability and yield.

Reagents:

-

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)

-

Ammonium Acetate (15.0 equiv)

-

Sodium Cyanoborohydride (1.5 equiv)

-

Methanol (Anhydrous)[1]

-

Molecular Sieves (3Å, optional but recommended)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

In a flame-dried round-bottom flask, dissolve 5-chloro-o-vanillin (1.86 g, 10 mmol) in Methanol (30 mL).

-

Add Ammonium Acetate (11.5 g, 150 mmol). The large excess drives the equilibrium toward the imine and suppresses dimerization (formation of secondary amines).

-

Optional: Add 2 g of activated 3Å molecular sieves to scavenge water.

-

Stir at Room Temperature (25°C) for 1-2 hours. The solution typically turns yellow/orange, indicating imine formation.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium Cyanoborohydride (NaBH

CN) (0.94 g, 15 mmol) in one portion. -

Remove ice bath and allow to stir at Room Temperature for 16–24 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[2]

-

-

Quenching & Workup (Critical Step for Amphoteric Product):

-

Acidification: Carefully add concentrated HCl dropwise until pH < 2. This quenches excess hydride and decomposes boron complexes. Caution: HCN gas may evolve. Perform in a fume hood.

-

Solvent Removal: Evaporate the Methanol under reduced pressure. The residue is the hydrochloride salt of the product mixed with inorganic salts.

-

Isolation Strategy (Ion Exchange - Recommended):

-

Dissolve residue in minimal water.

-

Load onto a Strong Cation Exchange (SCX) cartridge.

-

Wash with MeOH (elutes non-basic impurities).

-

Elute product with 2M NH

in MeOH . -

Concentrate to yield the free base.

-

-

Alternative Isolation (Precipitation):

-

Dissolve residue in minimal water (10-20 mL).

-

Neutralize carefully with saturated NaHCO

to pH ~8 (Isoelectric point). -

The product, 2-(aminomethyl)-4-chloro-6-methoxyphenol , should precipitate as a solid. Filter, wash with cold water, and dry.

-

-

Protocol B: The "Cyanide-Free" Alternative (NaBH(OAc) )

Use this protocol if avoiding toxic cyanide byproducts is a safety priority.

Reagents:

-

5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 equiv)

-

Ammonium Acetate (10.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Ethanol.

Methodology:

-

Combine aldehyde and ammonium acetate in DCE.

-

Stir for 30 mins.

-

Add STAB (Sodium Triacetoxyborohydride).

-

Stir for 24 hours.

-

Note: STAB reacts slower than NaBH

CN. If conversion is low, add 1-2 drops of Acetic Acid to catalyze imine formation. -

Workup similar to Protocol A, but without HCN risk.

Part 3: Visualization & Data[3]

Reaction Workflow Diagram

Figure 2: Step-by-step workflow for the reductive amination process, highlighting the critical "Catch & Release" purification strategy.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imine formation. | Increase NH |

| Dimer Formation | Reaction of product amine with aldehyde. | Ensure high dilution; Maintain large excess of NH |